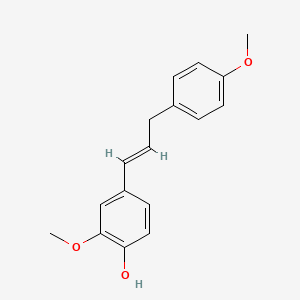

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol is an organic compound characterized by its phenolic structure with methoxy groups and a propenyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxyphenol.

Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 4-methoxyphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the propenyl side chain.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The propenyl side chain can be reduced to form saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon are employed for reduction.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated phenolic compounds.

Applications De Recherche Scientifique

Case Studies

Recent studies have highlighted MMPP's effectiveness against various cancer types:

- Ovarian Cancer : A study demonstrated that MMPP treatment led to significant inhibition of ovarian cancer cell growth via dual regulation of ERK and STAT3 pathways .

- Colorectal Cancer : MMPP was found to suppress tumor growth by inhibiting IkappaB kinase β, showcasing its potential as a therapeutic agent in colorectal malignancies .

Anti-inflammatory Effects

MMPP has also been investigated for its anti-inflammatory properties, particularly in models of neuroinflammation and sepsis:

Neuroinflammation

In a model of Parkinson's disease, MMPP demonstrated protective effects against dopaminergic neurodegeneration by inhibiting the STAT3 pathway, which is implicated in neuroinflammatory processes . This suggests that MMPP could be beneficial in treating neurodegenerative disorders characterized by inflammation.

Sepsis Treatment

MMPP has been shown to alleviate inflammatory responses in liver sepsis models by inhibiting STAT3 activity. This effect resulted in reduced mortality rates and improved liver function markers in treated mice .

Pharmacological Properties

MMPP's pharmacological profile indicates favorable drug-like properties:

- Stability : Compared to its precursor compounds, MMPP exhibits enhanced stability and bioavailability, making it a promising candidate for further development as a therapeutic agent .

- Selective Action : The compound selectively targets cancerous cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on MMPP:

Mécanisme D'action

The mechanism of action of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups and propenyl side chain contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and exert various effects, depending on the context of the study.

Comparaison Avec Des Composés Similaires

4-Methoxyphenol: Shares the phenolic structure but lacks the propenyl side chain.

4-Methoxybenzaldehyde: Contains the methoxy group and aromatic ring but differs in functional groups.

Eugenol: Similar in having a propenyl side chain and phenolic structure but differs in the position of the methoxy group.

Uniqueness: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and propenyl side chain makes it a versatile compound for various applications.

Activité Biologique

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, commonly referred to as MMPP, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MMPP is derived from the modification of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), enhancing its stability and drug-likeness. The structural formula can be represented as follows:

1. Anti-Cancer Activity

MMPP has been shown to exhibit significant anti-cancer properties, particularly against ovarian and colorectal cancer cells. Key findings include:

- Ovarian Cancer : In studies involving PA-1 and SK-OV-3 ovarian epithelial cancer cell lines, MMPP demonstrated a concentration-dependent inhibition of cell growth. Treatment with MMPP (0-15 µg/mL) resulted in increased apoptotic cell death, indicated by enhanced expression of cleaved caspase-3 and caspase-9. Furthermore, MMPP inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and signal transducer and activator of transcription 3 (STAT3), which are critical pathways in cancer cell proliferation .

- Colorectal Cancer : MMPP also showed potent inhibitory effects on colorectal cancer cell growth by targeting IkappaB kinase β, leading to reduced tumor growth in both in vitro and in vivo models .

2. Neuroprotective Effects

Recent studies have highlighted MMPP's potential in neuroprotection, particularly in models of Alzheimer's disease:

- Anti-Amyloidogenic Activity : MMPP was found to reduce amyloid-beta fibril accumulation in the brains of Alzheimer’s model mice. It also mitigated cognitive impairment induced by lipopolysaccharide (LPS) injections, suggesting its role as a STAT3 inhibitor that may prevent neuroinflammation .

3. Anti-inflammatory Properties

MMPP has been identified as an effective anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines through the STAT3 signaling pathway:

- In rheumatoid arthritis models, MMPP significantly reduced inflammation markers and joint damage by inhibiting STAT3 activation .

Table 1: Summary of Biological Activities of MMPP

| Activity | Cell Line/Model | Effect | Mechanism |

|---|---|---|---|

| Anti-Cancer | PA-1, SK-OV-3 | Induced apoptosis; inhibited cell growth | Inhibition of ERK and STAT3 signaling |

| Anti-Cancer | Colorectal Cancer Cells | Suppressed tumor growth | Targeting IkappaB kinase β |

| Neuroprotection | Alzheimer’s Model Mice | Reduced amyloid accumulation; improved cognition | Inhibition of STAT3; anti-inflammatory effects |

| Anti-inflammatory | Rheumatoid Arthritis Model | Decreased inflammation markers | Inhibition of STAT3 activation |

Propriétés

IUPAC Name |

2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLMKJHTTWBHRD-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C/C=C/C2=CC(=C(C=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.